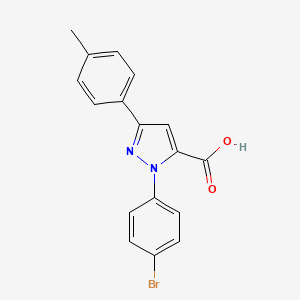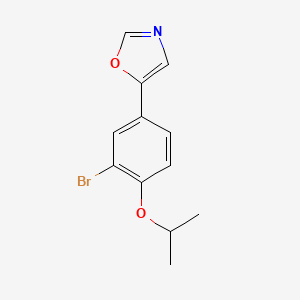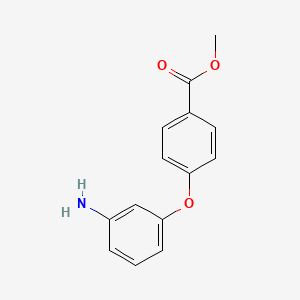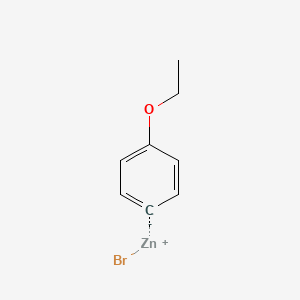
Praseodymium tris(hexamethyldisilazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium tris(hexamethyldisilazide) is an organometallic compound with the chemical formula C18H54N3PrSi6 . It is a rare earth metal complex where praseodymium is coordinated with three hexamethyldisilazide ligands. This compound is known for its unique properties and is primarily used as a chemical intermediate in various research applications .
准备方法
Synthetic Routes and Reaction Conditions: Praseodymium tris(hexamethyldisilazide) can be synthesized through the reaction of praseodymium chloride with lithium hexamethyldisilazide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
PrCl3+3LiN(SiMe3)2→Pr[N(SiMe3)2]3+3LiCl
Industrial Production Methods: While the compound is mainly produced for research purposes, industrial-scale production would involve similar synthetic routes with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Praseodymium tris(hexamethyldisilazide) can undergo oxidation reactions, particularly when exposed to air or moisture, leading to the formation of praseodymium oxides.
Substitution: The hexamethyldisilazide ligands can be substituted with other ligands in the presence of suitable reagents, allowing for the synthesis of various praseodymium complexes.
Common Reagents and Conditions:
Oxidation: Exposure to air or moisture.
Substitution: Reagents such as halides or other nucleophiles in an inert atmosphere.
Major Products:
Oxidation: Praseodymium oxides.
Substitution: Various praseodymium complexes depending on the substituting ligand
科学研究应用
Praseodymium tris(hexamethyldisilazide) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of other praseodymium complexes and as a catalyst in various organic reactions.
Materials Science: Employed in the preparation of advanced materials, including thin films and coatings.
Industry: Utilized in the development of specialized ceramics and glass.
Biology and Medicine:
作用机制
The mechanism of action of praseodymium tris(hexamethyldisilazide) involves its ability to act as a Lewis acid, facilitating various chemical transformations. The hexamethyldisilazide ligands stabilize the praseodymium center, allowing it to participate in reactions without undergoing significant decomposition. This stability is crucial for its effectiveness as a catalyst and in other applications .
相似化合物的比较
Praseodymium tris(trimethylsilylamide): Similar in structure but with different ligand properties.
Praseodymium tris(dimethylsilylamide): Another related compound with variations in ligand structure.
Uniqueness: Praseodymium tris(hexamethyldisilazide) is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other praseodymium complexes. This makes it particularly valuable in research and industrial applications where stability and reactivity are crucial .
属性
IUPAC Name |
tris[bis(trimethylsilyl)amino]praseodymium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Pr/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZLAYEUQFWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Pr](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3PrSi6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)



![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)


![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)

